A-867744

α7 nAChR Positive Allosteric Modulation Electrophysiology

Select A-867744 for your α7 nAChR research to ensure experimental reproducibility. This highly selective type II PAM requires endogenous agonist co-application and uniquely exhibits type I-like kinetics during fast synaptic events, unlike PNU-120596, preserving temporal fidelity in electrophysiology studies. Its well-characterized pharmacokinetic profile (low rat clearance: 1.1 L/h/kg) and validated efficacy in sensory gating models (PPI) make it an essential, benchmark tool for cognitive research. Avoid the confounding off-target activity common to other α7 PAMs.

Molecular Formula C20H19ClN2O3S
Molecular Weight 402.9 g/mol
CAS No. 1000279-69-5
Cat. No. B1666414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-867744
CAS1000279-69-5
Synonyms4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide
A 867744
A-867744
A867744
Molecular FormulaC20H19ClN2O3S
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C
InChIInChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26)
InChIKeyABACVOXFUHDKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-867744 (CAS 1000279-69-5) — α7 Nicotinic Receptor Type II Positive Allosteric Modulator (PAM)


A-867744, chemically defined as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, is a pyrrole-sulfonamide derivative that functions as a highly selective type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) [1]. It does not act as an orthosteric agonist and requires the presence of an endogenous agonist, such as acetylcholine or choline, to potentiate receptor signaling [1]. Its selection for research and development stems from its quantifiable ability to enhance α7 nAChR function in a manner that is both potent and selective, with a well-characterized pharmacokinetic profile across multiple preclinical species [1][2]. The compound is a widely cited reference tool in the field of α7 nAChR allosteric modulation [1][3].

A-867744 Selection vs. Generic α7 PAMs — Functional Divergence & Selectivity Risks


Within the α7 nAChR PAM class, functional outcomes are highly dependent on the specific compound's mechanism and binding mode. Simply substituting one α7 PAM for another without confirming its exact functional profile can lead to contradictory experimental results and flawed conclusions [1]. For instance, A-867744 is a type II PAM, but its modulation profile is distinct from other type II PAMs like PNU-120596, exhibiting type I-like kinetics under certain physiological conditions [1]. Furthermore, while A-867744 is highly selective for the α7 subtype, other PAMs in the class show varying degrees of off-target activity at related nicotinic receptors (e.g., α4β2, α3β4) and the 5-HT3A receptor, which would confound interpretation of in vivo and in vitro studies [2][3]. Using a non-validated analog introduces risks of non-specific pharmacology, altered kinetic profiles, and an inability to reproduce key published findings, thereby compromising research integrity and procurement value.

A-867744 Quantitative Comparator Data — In Vitro Potency, Selectivity, & In Vivo PK


Potency: Human vs. Rat α7 Receptor Activity

A-867744 potentiates acetylcholine (ACh)-evoked currents in Xenopus laevis oocytes expressing human or rat α7 nAChRs with sub- to low-micromolar potency, establishing its utility as a tool compound across both species. The IC50 values are 0.98 μM for the human receptor and 1.12 μM for the rat receptor, reflecting comparable activity in standard preclinical species models [1][2].

α7 nAChR Positive Allosteric Modulation Electrophysiology

Selectivity: α7 nAChR vs. α4β2 and α3β4 Nicotinic Receptors

In contrast to many other α7 PAMs, A-867744 displays a clean selectivity profile. It shows no detectable functional activity at the closely related α3β4 and α4β2 nAChR subtypes, nor at the 5-HT3A receptor [1][2]. This is a key differentiator from other PAMs such as LY-2087101, which is known to potentiate α4β2 and α4β4 nAChRs in addition to α7 .

α7 nAChR Receptor Selectivity Nicotinic Pharmacology

Mechanistic Divergence: Unique Modulation Kinetics vs. Canonical Type II PAM PNU-120596

A direct comparative study revealed that during brief agonist pulses (modeling phasic cholinergic signaling in the brain), A-867744 produced a type I-like modulation, characterized by a transient increase in current amplitude without prolonging the decay time [1]. In stark contrast, PNU-120596, another type II PAM, caused a characteristic type II-like prolonged activation, significantly extending the current decay time [1]. This fundamental difference in functional kinetics makes A-867744 a distinct tool for probing native receptor dynamics.

Allosteric Mechanism Electrophysiology Kinetic Profiling

In Vivo Pharmacokinetics: Cross-Species Comparison of Plasma Clearance and Volume of Distribution

A-867744 exhibits a consistent and favorable pharmacokinetic profile across three key preclinical species (rat, dog, and monkey), characterized by low plasma clearance and moderate volume of distribution [1]. This data supports its reliable use in various animal models and provides a basis for allometric scaling. While not a head-to-head study, the PK parameters for A-867744 are well-defined and can be compared to the class, where many α7 PAMs suffer from poor bioavailability or rapid clearance.

Pharmacokinetics ADME In Vivo Pharmacology

A-867744 Application Scenarios — Guided by Verified Evidence


Probing α7 nAChR Function in Rodent Models of Cognition

Given its well-defined in vivo pharmacokinetic profile in rats and its established efficacy in normalizing sensory gating deficits in rodent models [1], A-867744 is a premier tool for investigating the role of α7 nAChRs in cognition. Its low plasma clearance (1.1 L/h/kg) and moderate volume of distribution (1.7 L/kg) in rats ensure adequate brain exposure for behavioral studies [1]. This makes it ideal for use in assays like the prepulse inhibition (PPI) test or novel object recognition (NOR) task, where selective α7 potentiation is required without confounding off-target activity at other nicotinic receptors [1][2].

Investigating Phasic Cholinergic Signaling and Kinetic Modulation

The unique kinetic profile of A-867744—specifically its type I-like behavior during brief agonist pulses [2]—makes it an essential reagent for studying phasic cholinergic neurotransmission. Unlike PNU-120596, which dramatically prolongs channel opening, A-867744 enhances the amplitude of the response without distorting its temporal fidelity [2]. This property is crucial for experiments designed to dissect the impact of α7 modulation on fast synaptic events, neuronal integration, and network oscillations in brain slice electrophysiology or cultured neuronal networks.

Selective α7 PAM Tool for In Vitro Cross-Talk and Safety Pharmacology

For studies requiring unequivocal attribution of effects to α7 nAChRs, A-867744 is the tool of choice due to its high selectivity. Its complete lack of functional activity at α3β4 and α4β2 nAChRs, as well as the 5-HT3A receptor [3][4], eliminates the need for complex pharmacological subtraction protocols using multiple antagonists. This simplifies experimental design and data interpretation in assays examining receptor cross-talk, neuroprotection, or safety pharmacology panels, where off-target nicotinic or serotonergic activity could lead to false-positive results.

Use as a Reference Compound in α7 PAM Discovery & Development

A-867744 serves as a benchmark standard in medicinal chemistry and pharmacology for developing next-generation α7 PAMs [1]. Its published potency (human α7 IC50 = 0.98 μM), selectivity, pharmacokinetic data, and unique mechanistic profile provide a well-characterized baseline for comparative studies [1][2][3]. It is routinely used in scaffold-hopping campaigns and to validate novel assays, ensuring that new chemical entities are benchmarked against a compound with thoroughly documented and quantitatively robust properties [1].

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